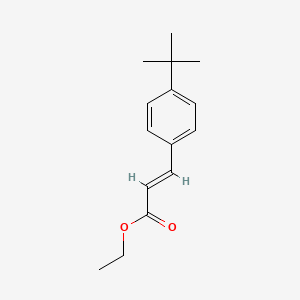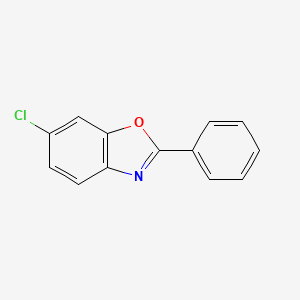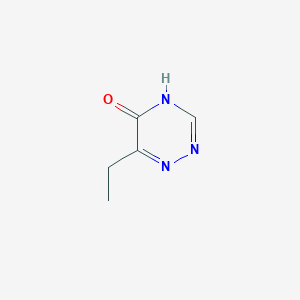
Fmoc-DL-homoserine
Overview
Description
Fmoc-DL-homoserine is a chemical compound that has gained significant attention in the field of scientific research. It is an amino acid derivative that is widely used in the synthesis of peptides and proteins.
Mechanism of Action
Fmoc-DL-homoserine acts as a building block in the synthesis of peptides and proteins. It is incorporated into the peptide or protein chain through peptide bond formation, which is catalyzed by a variety of enzymes. Once incorporated, Fmoc-DL-homoserine can contribute to the overall structure and function of the peptide or protein, including its biological activity.
Biochemical and Physiological Effects
Fmoc-DL-homoserine has no known biochemical or physiological effects on its own. However, when incorporated into peptides and proteins, it can contribute to their biological activity and function. For example, peptides and proteins containing Fmoc-DL-homoserine have been shown to exhibit antimicrobial, antifungal, and anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of Fmoc-DL-homoserine is its versatility in peptide and protein synthesis. It can be easily incorporated into a variety of peptide and protein sequences, and can contribute to their overall structure and function. However, Fmoc-DL-homoserine can be difficult to synthesize and purify, particularly in large quantities. Additionally, peptides and proteins containing Fmoc-DL-homoserine can be prone to aggregation and degradation, which can affect their biological activity.
Future Directions
There are several potential future directions for research involving Fmoc-DL-homoserine. One area of interest is the development of new methods for synthesizing and purifying Fmoc-DL-homoserine, particularly in larger quantities. Another area of interest is the investigation of the biological activity of peptides and proteins containing Fmoc-DL-homoserine, particularly in the context of antimicrobial, antifungal, and anticancer activity. Additionally, the use of Fmoc-DL-homoserine as a chiral auxiliary in asymmetric synthesis could be further explored.
Scientific Research Applications
Fmoc-DL-homoserine has a wide range of applications in scientific research, particularly in the field of peptide and protein synthesis. It is commonly used as a building block for the synthesis of peptides and proteins, including those with biological activity. Fmoc-DL-homoserine is also used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of peptidomimetics and other bioactive compounds.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DL-homoserine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



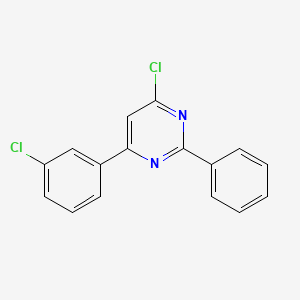
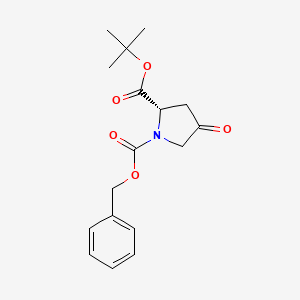
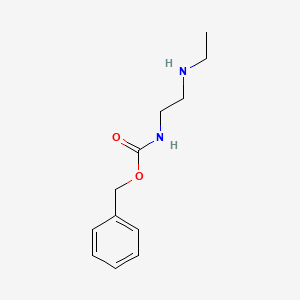
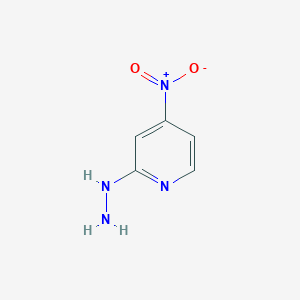
![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
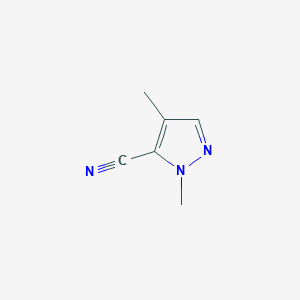

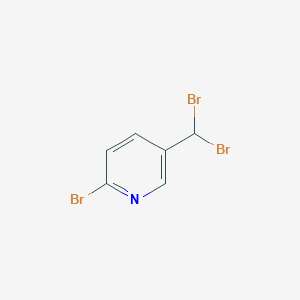
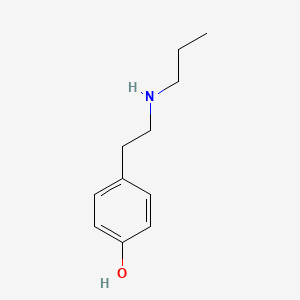
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
